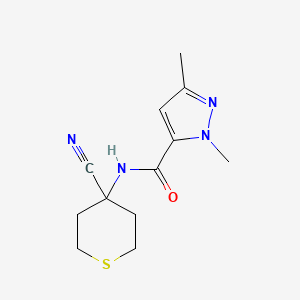

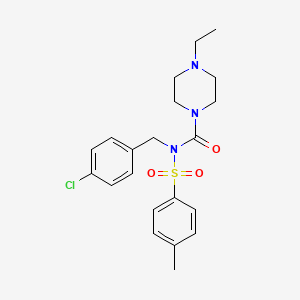

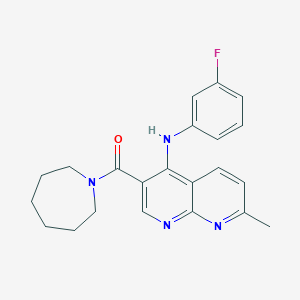

N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide, also known as CTZ, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-Cyanothian-4-YL)-2,5-dimethylpyrazole-3-carboxamide and its derivatives are synthesized through various reactions involving cyanoacrylamides, hydrazine hydrate, and other reagents. These compounds have been structurally characterized using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy. The synthesis processes and characterization methods provide foundational knowledge for further exploration of these compounds in various scientific applications (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Antitumor Activity

Research has demonstrated that some newly synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014). Additional studies have focused on the synthesis of novel pyrimidiopyrazole derivatives, revealing outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking and DFT studies have further elucidated the interaction mechanisms and structural stability of these compounds, suggesting their utility in developing new anticancer therapies (Fahim, Elshikh, & Darwish, 2019).

Antiviral Activity

In the realm of antiviral research, certain thiazole C-nucleosides synthesized from glycosyl cyanides have shown potential. These compounds were tested for their in vitro activity against various viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. Some of these thiazole nucleosides demonstrated significant antiviral activity and were also found to inhibit guanine nucleotide biosynthesis, indicating their potential as antiviral agents (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Antibacterial Agents

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has uncovered a new class of promising antibacterial agents. These compounds have shown significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Notably, they exhibit this antibacterial efficacy at non-cytotoxic concentrations, making them potential candidates for antibacterial drug development (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Propriétés

IUPAC Name |

N-(4-cyanothian-4-yl)-2,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-9-7-10(16(2)15-9)11(17)14-12(8-13)3-5-18-6-4-12/h7H,3-6H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUJQDDNGKXDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2(CCSCC2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2362544.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2362545.png)

![6-[[11-Carboxy-9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B2362554.png)

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)

![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)